- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Cas no 90-00-6 (2-Ethylphenol)
2-Ethylphenol structure
2-Ethylphenol Properties
Names and Identifiers
-
- 2-Ethylphenol
- Phlorol
- 2-Ethylphenolneat
- o-Ethylphenol
- 2-Et-C6H4OH
- 2-Ethylphenazin
- 2-ethyl-phenazine
- ethyl-Phenol
- o-Hydroxyethylbenzene
- ortho-ethylphenol
- Phenazine,2-ethyl
- PHENOL, 2-ETHYL-
- PHENOL,2-ETHYL
- Phenol, o-ethyl-
- ETHYLPHENOL
- 1-Hydroxy-2-ethylbenzene
- 1-Ethyl-2-hydroxybenzene
- Phenol, ethyl-
- Florol
- o-Ethyl phenol
- 2-Ethyl-phenol
- Florol [Czech]
- Benzene, 1-ethyl-2-hydroxy-
- IXQGCWUGDFDQMF-UHFFFAOYSA-N
- 355O0P4JU7
- DSSTox_CID_2479
- DSSTox_RID_76599
- DSSTox_GSID_22479
- 2-ethyl phenol
- o-Hydroxyethylbenz
- 2-Ethylphenol (ACI)
- Phenol, o-ethyl- (8CI)
- NSC 10112
- +Expand
-
- MFCD00002249
- IXQGCWUGDFDQMF-UHFFFAOYSA-N
- 1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3
- OC1C(CC)=CC=CC=1
- 1099397
Computed Properties
- 122.07300
- 1
- 1
- 1
- 122.073165
- 9
- 80.6
- 0
- 0
- 0
- 0
- 0
- 1
- 2.5
- 3
- 0
- 20.2
Experimental Properties
- 1.95460
- 20.23000
- 3839
- n20/D 1.536(lit.)
- Insoluble
- 195-197 °C(lit.)
- −18 °C (lit.)
- Fahrenheit: 172.4 ° f
Celsius: 78 ° c - Colorless liquid. It smells of phenol.
- Stable. Combustible. Incompatible with acid chlorides, acid anhydrides, oxidizing agents.
- It is easily soluble in ethanol, ether, benzene, glacial acetic acid and almost insoluble in water. When cooled to -30 ℃, metastable crystals can precipitate.
- Sensitive to air and light
- 1.037 g/mL at 25 °C(lit.)
2-Ethylphenol Security Information
- GHS05 GHS07
- SL4025000
- 3
- 8
- S36/37/39-S45-S26
- III
- R20/21/22; R34
- C
- UN 3145 8/PG 2
- H302-H315-H318-H335
- P261-P280-P305 + P351 + P338
- dangerous
- III
- 22-37/38-41
- Danger
- Yes
- 8
- 8
2-Ethylphenol Customs Data
- 29071900
-
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Ethylphenol Price
2-Ethylphenol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 500 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
Reference
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft ligninChemical Engineering Journal (Amsterdam, 2022, 442,,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium alloy, base, Ru 84,Fe 16 (immobilized on imidazolium-based silica supported ionic liquid) Solvents: Mesitylene ; 16 h, 50 bar, 175 °C
Reference
- Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalystChemical Communications (Cambridge, 2020, 56(66), 9509-9512,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Diphenylphosphine , Potassium tert-butoxide Solvents: Dimethylformamide ; 10 min, rt
1.2 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Reference
- A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOKOrganic & Biomolecular Chemistry, 2021, 19(35), 7633-7640,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Phenol , Tetrafluoroboric acid , Ruthenium, tetracarbonyl-μ-hydrotrihydro-μ-hydroxy-μ3-hydroxy-μ4-oxotetrakis(tri… Solvents: Dichloromethane ; 15 min, rt
1.2 Reagents: Hydrogen Solvents: 1,4-Dioxane ; 12 h, 2 atm, 130 °C
1.2 Reagents: Hydrogen Solvents: 1,4-Dioxane ; 12 h, 2 atm, 130 °C
Reference
- Scope and mechanistic analysis for chemoselective hydrogenolysis of carbonyl compounds catalyzed by a cationic ruthenium hydride complex with a tunable phenol ligandJournal of the American Chemical Society, 2015, 137(34), 11105-11114,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide , Hydrogen Catalysts: Iron(III) acetylacetonate Solvents: Toluene ; 24 h, 5 MPa, 180 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
Reference
- Selective Reductive Cleavage of Inert Aryl C-O Bonds by an Iron CatalystAngewandte Chemie, 2013, 52(48), 12674-12678,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hantzsch ester , Oxygen Catalysts: 2,3-Dihydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10(10aH)-dione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Divergent Synthesis of Bisphenols and Diaryl Ethers by Metal Compatible Organocatalytic Aerobic Oxidation of Boronic AcidsAdvanced Synthesis & Catalysis, 2022, 364(17), 3059-3065,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Triethylamine , Oxygen Catalysts: Eosin (Amberlite IRA 900 Cl-supported) Solvents: Acetonitrile , Water ; 36 h, rt
Reference
- Polymer-supported eosin Y as a reusable photocatalyst for visible light mediated organic transformationsNew Journal of Chemistry, 2019, 43(46), 17974-17979,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Amberlyst A 26 Solvents: Ethylene glycol ; 65 min, reflux
Reference
- An efficient and environmentally friendly Wolff-Kishner reduction catalyzed by strong base anion-exchange resinOrganic Chemistry: An Indian Journal, 2008, 4(12), 537-539,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Dimethyl sulfoxide , Water
Reference
- Reduction of aromatic aldehydes and ketones with acyloxy substituent at the ortho-position by NaBH4 in the presence of watersChemical Research in Chinese Universities, 1999, 15(2), 182-187,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide , Lithium aluminum hydride Catalysts: Cobalt(II) acetylacetonate Solvents: Toluene ; rt → 140 °C; 24 h, 140 °C; 140 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
Reference
- Highly selective reductive cleavage of aromatic carbon-oxygen bonds catalyzed by a cobalt compoundCatalysis Communications, 2014, 52, 36-39,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 3 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Cerium trichloride Solvents: Ethanol ; 20 min, rt
1.3 Reagents: Sodium borohydride Solvents: Ethanol ; -5 °C; 15 min, -5 °C
1.4 Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Cerium trichloride Solvents: Ethanol ; 20 min, rt
1.3 Reagents: Sodium borohydride Solvents: Ethanol ; -5 °C; 15 min, -5 °C
1.4 Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Reference
- Deoxygenation of α,β-unsaturated acylphenols through ethyl o-acylphenylcarbonates with Luche reductionTetrahedron Letters, 2013, 54(22), 2776-2780,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane ; 24 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
- New Morita-Baylis-Hillman (MBH) phosphonium salts from alcohols to the synthesis of 2-alkenyl- and 2-alkylidenecyclohexenonesJournal of Molecular Structure, 2023, 1286,,
Synthetic Circuit 20
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 21
Reaction Conditions
1.1 Catalysts: Choline chloride , Imidazole ; 150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
International Journal of Biological Macromolecules,
2021,
193,
319-327
,
Synthetic Circuit 22
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
2-Ethylphenol Raw materials
- 2'-Hydroxyacetophenone
- 2-acetylphenyl benzoate
- 3-(2-Hydroxyphenyl)propionic Acid
- Coumaran
- 2-Acetoxyacetophenone
- 1-ethyl-2-phenylmethoxybenzene
- Sulfate Lignin
- o-Ethylphenylboronic Acid
- Lignin
2-Ethylphenol Preparation Products
- Benzaldehyde (100-52-7)
- Anisole (100-66-3)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- Phenol, 3,5-diethyl- (1197-34-8)
- Cyclopentanone (120-92-3)
- Vanillin (121-33-5)
- 4-Ethylphenol (123-07-9)
- Syringaldehyde (134-96-3)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 7-Methylbenzofuran (17059-52-8)
- 2-methoxy-3-methylphenol (18102-31-3)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- 2,3-Dihydroxybenzaldehyde (24677-78-9)
- Phenol, 3-ethoxy-5-methyl- (24741-99-9)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 4-Ethylguaiacol (2785-89-9)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- 2-Ethyl-m-xylene (2870-04-4)
- 4-Ethylresorcinol (2896-60-8)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)
- 2-Methylbenzofuran (4265-25-2)
- 1,2-Dihydroxyindane (4370-02-9)
- 4-Methylcatechol (452-86-8)
- 3-Methylcatechol (488-17-5)
- Indane (496-11-7)
- Coumaran (496-16-2)
- 2,4,5-trimethylphenol (496-78-6)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- 4,5-Dimethylbenzene-1,3-diol (527-55-9)
- 2,4,6-Trimethylphenol (527-60-6)
- o-Cymene (527-84-4)
- 2,6-Dimethoxytoluene (5673-07-4)
- 1,5-Dimethylnaphthalene (571-61-9)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- 2,3-Xylohydroquinone (608-43-5)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- 3-Ethylphenol (620-17-7)
- 4-Ethyltoluene (622-96-8)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 2-Propylphenol (644-35-9)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- 1-Phenyl-1-propyne (673-32-5)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- 2,3,5-Trimethyphenol (697-82-5)
- 1-Methyl-1H-indene (767-59-9)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 1,2,4-Triethylbenzene (877-44-1)
- 2-Ethylphenol (90-00-6)
- 2-Hydroxybenzaldehyde (90-02-8)
- Guaiacol (90-05-1)
- 2,6-Dimethoxyphenol (91-10-1)
- Veratrole (91-16-7)
- 2-Cyclopentenone (930-30-3)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 2-Methoxy-4-methylphenol (93-51-6)
- Indene (95-13-6)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
- Methyl Paraben (99-76-3)
2-Ethylphenol Suppliers
Jiangsu Xinsu New Materials Co., Ltd
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Audited Supplier
(CAS:90-00-6)
SDF378
in Stock
25KG,200KG,1000KG
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Wednesday, 27 November 2024 14:57
2-Ethylphenol Related Literature
-
Daniel A. Ruddy,Joshua A. Schaidle,Jack R. Ferrell III,Jun Wang,Luc Moens,Jesse E. Hensley Green Chem. 2014 16 454
-
Sunit Kumar Singh,Kunal Nandeshwar,Jayant D. Ekhe New J. Chem. 2016 40 3677
-
Sunit Kumar Singh,Kunal Nandeshwar,Jayant D. Ekhe New J. Chem. 2016 40 3677
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Rebecca J. Holmberg,Marika Kay,Ilia Korobkov,Eugene Kadantsev,Peter G. Boyd,Tomoko Aharen,Serge Desgreniers,Tom K. Woo,Muralee Murugesu Chem. Commun. 2014 50 5333
-
Hoda Shafaghat,Pouya Sirous Rezaei,Wan Mohd Ashri Wan Daud RSC Adv. 2015 5 33990
-
Y. Zhang,Z. B. He,L. Xue,D. M. Chu,J. Mu RSC Adv. 2016 6 12850
-
Peng Zhang,Nathan W. Yee,Sorin V. Filip,Casey E. Hetrick,Bin Yang,William H. Green Phys. Chem. Chem. Phys. 2018 20 10637
-
Bo Yuan,Ze Wang,Wenli Song,Songgeng Li New J. Chem. 2019 43 8250
-
9. The analysis of mixtures of phenols by partition chromatography and ultra-violet spectrophotometryR. M. Pearson Analyst 1955 80 656
-
Paolo Barzaghi,Hartmut Herrmann Phys. Chem. Chem. Phys. 2004 6 5379
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